

spectroscopic data analysis of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B162664

[Get Quote](#)

An In-depth Technical Guide on the Spectroscopic Data Analysis of **5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid**

Introduction

5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with a pyrazole core, a class of compounds known for a wide range of biological activities, making them significant in pharmaceutical research and drug development. The precise structural elucidation and characterization of this molecule are paramount for understanding its chemical behavior and biological function. This technical guide provides a comprehensive overview of the spectroscopic data analysis of **5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid**, utilizing techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure

- Compound Name: **5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid**
- Molecular Formula: $C_{11}H_{10}N_2O_2$
- Molecular Weight: 202.21 g/mol

- InChI Key: JAUNWUAOPNAKK-UHFFFAOYSA-N

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of the title compound.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
13.15	br. s	1H	-COOH
7.65 - 7.50	m	5H	Phenyl-H
6.85	s	1H	Pyrazole-H4
2.35	s	3H	-CH ₃

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
163.5	-COOH
148.0	Pyrazole-C5
142.0	Pyrazole-C3
138.5	Phenyl-C1'
129.8	Phenyl-C3', C5'
128.0	Phenyl-C4'
125.5	Phenyl-C2', C6'
109.0	Pyrazole-C4
11.5	-CH ₃

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment of Functional Group
3100 - 2500	Broad	O-H stretch (Carboxylic acid)
3060	Medium	Aromatic C-H stretch
2925	Weak	Aliphatic C-H stretch
1710	Strong	C=O stretch (Carboxylic acid)
1595, 1500, 1460	Strong	C=C and C=N ring stretching
1240	Strong	C-O stretch
930	Broad	O-H bend (out-of-plane)
760, 690	Strong	C-H bend (monosubstituted)

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

m/z	Relative Intensity (%)	Assignment of Fragment Ion
202	85	[M] ⁺
157	100	[M - COOH] ⁺
130	40	[C ₉ H ₈ N] ⁺
103	35	[C ₇ H ₅ N] ⁺
77	60	[C ₆ H ₅] ⁺

Table 5: UV-Vis Spectroscopic Data (Methanol)

λ _{max} (nm)	Molar Absorptivity (ε, L mol ⁻¹ cm ⁻¹)	Electronic Transition
258	~15,000	π → π [*]

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10 mg of **5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[1][2] The solution was filtered into a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- ¹H NMR Parameters: A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.
- ¹³C NMR Parameters: A proton-decoupled pulse sequence was used with a spectral width of 240 ppm. A total of 1024 scans were accumulated with a relaxation delay of 2 seconds.

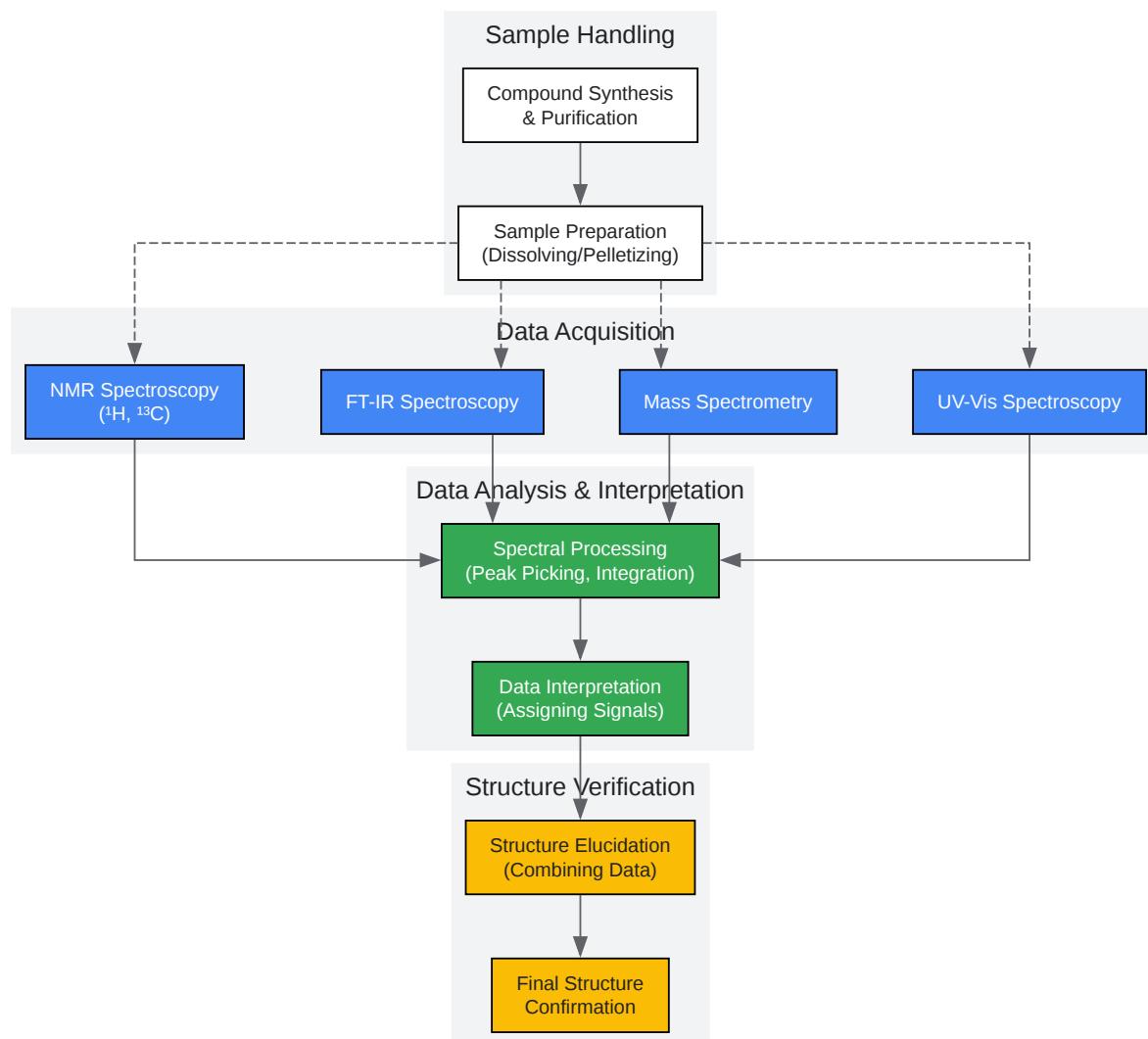
Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount (~1-2 mg) of the solid sample was finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The spectrum was recorded using an FT-IR spectrometer.
- Parameters: The spectrum was scanned over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet was recorded and automatically subtracted from the sample spectrum.[3]

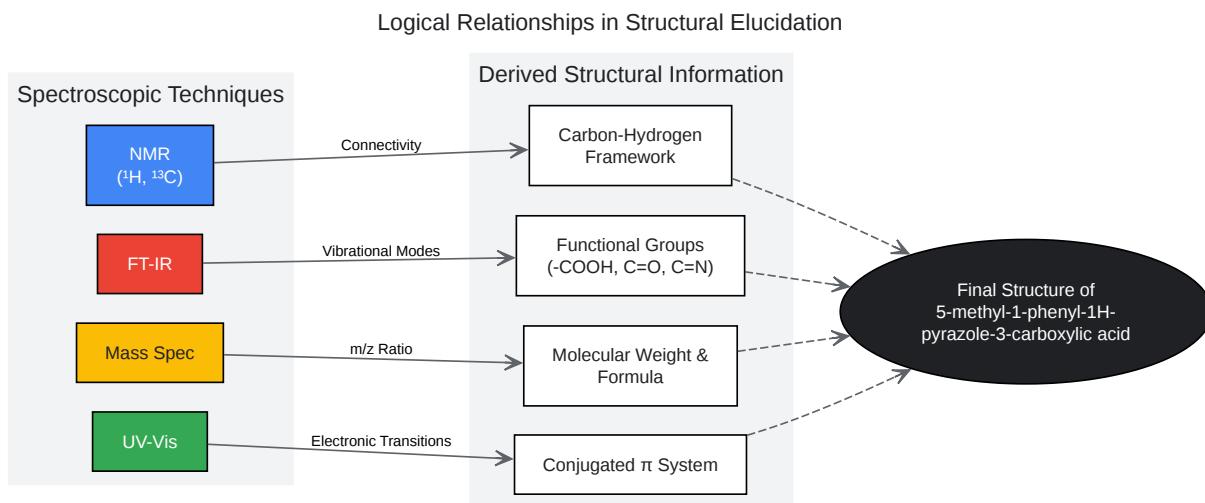
Mass Spectrometry (MS)

- Sample Preparation: The sample was dissolved in methanol to a concentration of approximately 1 mg/mL.[4] A small volume of this solution was introduced into the mass spectrometer.

- Instrumentation: Electron Ionization (EI) mass spectra were obtained using a mass spectrometer with a direct insertion probe.
- Parameters: The ionization energy was set to 70 eV.^[5] The mass-to-charge ratio (m/z) was scanned over a range of 50 to 500 amu. The data was processed to identify the molecular ion and major fragment peaks.


Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of the compound was prepared in methanol. This solution was then serially diluted to a concentration of approximately 1×10^{-5} M to ensure the absorbance reading was within the linear range of the instrument (typically 0.1 to 1.0).
- Instrumentation: The UV-Vis spectrum was recorded using a double-beam UV-Vis spectrophotometer.^[6]
- Parameters: The spectrum was scanned from 200 to 400 nm. Methanol was used as the blank reference in the reference cuvette to correct for solvent absorbance.^[7] The wavelength of maximum absorbance (λ_{max}) was determined from the resulting spectrum.


Data Interpretation and Structural Elucidation Workflow

The following diagrams illustrate the workflow for spectroscopic data analysis and the logical relationships between different techniques for structural elucidation.

Experimental Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Integration of data for structural elucidation.

Conclusion

The combined application of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a powerful and comprehensive approach for the structural characterization of **5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid**. Each technique offers unique and complementary information. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms, FT-IR identifies the key functional groups present, mass spectrometry confirms the molecular weight and provides fragmentation patterns, and UV-Vis spectroscopy reveals information about the conjugated electronic system. By systematically acquiring, analyzing, and integrating the data from these methods, an unambiguous structural assignment can be achieved, which is a critical step in the research and development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. mse.washington.edu [mse.washington.edu]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [spectroscopic data analysis of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162664#spectroscopic-data-analysis-of-5-methyl-1-phenyl-1h-pyrazole-3-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com